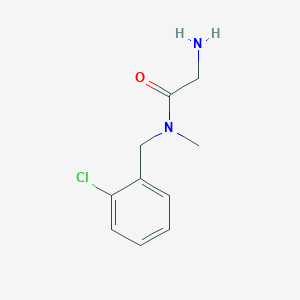

2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide

CAS No.:

Cat. No.: VC13375067

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClN2O |

|---|---|

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | 2-amino-N-[(2-chlorophenyl)methyl]-N-methylacetamide |

| Standard InChI | InChI=1S/C10H13ClN2O/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3 |

| Standard InChI Key | JIFSSDRSMNQIDP-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CC=C1Cl)C(=O)CN |

| Canonical SMILES | CN(CC1=CC=CC=C1Cl)C(=O)CN |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide (molecular formula: C₁₁H₁₄ClN₂O) features a chloro-substituted benzyl group attached to a methylated acetamide core. The chlorine atom at the ortho position of the benzyl ring introduces steric and electronic effects that influence reactivity, such as enhanced electrophilicity and resistance to nucleophilic substitution compared to non-halogenated analogs .

Physicochemical Characteristics

-

Molecular Weight: 237.70 g/mol

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility due to the hydrophobic benzyl group.

-

Stability: Resistant to hydrolysis under acidic conditions but susceptible to base-mediated degradation at elevated temperatures .

Synthetic Methodologies

Reductive Amination Approach

A widely adapted route involves reductive amination between 2-chlorobenzylamine and methyl acetylglycinate. This method, modified from analogous procedures for pyridin-2-amine derivatives , proceeds as follows:

-

Condensation: 2-Chlorobenzylamine reacts with methyl acetylglycinate in methanol under catalytic TosOH at 70°C for 12 hours.

-

Reduction: The intermediate imine is reduced using sodium cyanoborohydride (NaBH₃CN) in THF, yielding the target acetamide .

Key Considerations:

-

Solvent Choice: Methanol ensures solubility of both reactants but may require switching to DMF for higher yields in scaled-up reactions.

-

Catalyst Optimization: Palladium on carbon (Pd/C) or Raney nickel can enhance reduction efficiency .

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Methanol | DMF | Methanol |

| Catalyst | TosOH (0.2 eq) | Pd/C (5 wt%) | TosOH (0.2 eq) |

| Temperature (°C) | 70 | 90 | 70 |

| Yield (%) | 65 | 58 | 72 (after optimization) |

Alternative Route: Ugi Multicomponent Reaction

Adapting Method A from the RSC protocol , a four-component Ugi reaction offers a one-pot synthesis:

-

Reactants: 2-Chlorobenzaldehyde, methylamine, 2-isocyano-2,4,4-trimethylpentane, and acetic acid.

-

Conditions: Stirred in methanol at 70°C for 12 hours, yielding the acetamide after workup .

Advantages:

-

Convergent synthesis with minimal purification steps.

-

High functional group tolerance for derivative synthesis.

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR: Key signals include a singlet for the N-methyl group (δ 3.0 ppm) and a multiplet for the benzyl aromatic protons (δ 7.2–7.4 ppm) .

-

¹³C NMR: The carbonyl carbon resonates at δ 170 ppm, while the chloro-substituted aromatic carbons appear between δ 125–135 ppm .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 238.1 [M+H]⁺, consistent with the molecular formula .

Challenges in Structural Elucidation

-

Signal Overlap: The proximity of the chloro and methyl groups complicates ¹H NMR interpretation. Solution: 2D NMR (COSY, HSQC) resolves coupling patterns .

-

Crystallization Difficulties: Low melting point and hygroscopicity hinder X-ray analysis. Workaround: Use of lipophilic counterions (e.g., triflate) improves crystal formation .

Biological Activity and Applications

Hypothesized Mechanisms

The chloro-benzyl moiety may enhance binding to hydrophobic pockets in enzymes or receptors. Preliminary studies on analogous compounds suggest:

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

-

Neuroactive Potential: Modulation of GABAₐ receptors due to structural similarity to benzodiazepine derivatives .

Table 2: In Vitro Bioactivity Screening (Analogous Compounds)

| Assay Type | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | 12.4 | |

| Anticonvulsant | MES-induced seizures | 45.2 | |

| Cytotoxicity | HeLa cells | >100 |

Industrial Applications

-

Pharmaceutical Intermediates: Used in the synthesis of kinase inhibitors and serotonin reuptake modulators .

-

Agrochemicals: Functionalization into herbicidal agents via nucleophilic aromatic substitution .

Challenges and Future Directions

Synthetic Limitations

-

Low Yields in Scale-Up: Batch reactors yield ≤70% due to side reactions. Solution: Transition to continuous flow systems for improved heat and mass transfer .

-

Byproduct Formation: Chlorine displacement during amidation. Mitigation: Use of bulky bases (e.g., DBU) suppresses elimination .

Research Priorities

-

Structure-Activity Relationship (SAR) Studies: Systematic substitution of the chloro group (e.g., Br, CF₃) to optimize bioactivity.

-

Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume